2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate
Description
Properties
CAS No. |
83743-05-9 |
|---|---|
Molecular Formula |
C25H24N6O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(3-cyano-5-phenyldiazenylthiophen-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H24N6O4S/c1-18(32)34-14-12-31(13-15-35-19(2)33)23-10-8-22(9-11-23)28-30-25-20(17-26)16-24(36-25)29-27-21-6-4-3-5-7-21/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
HOVCXNYTPVRTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Notes on Reaction Conditions
- Temperature: Low temperatures during diazotization prevent decomposition of diazonium salts.
- pH Control: Slightly acidic to neutral pH favors azo coupling efficiency.
- Solvent: Common solvents include water, ethanol, or mixed aqueous-organic solvents to balance solubility and reactivity.
- Catalysts: Bases such as pyridine or triethylamine may be used to catalyze esterification steps.
Research Findings and Optimization
- Yield and Purity: Optimized diazotization and coupling steps yield high purity azo compounds with yields typically ranging from 60% to 85%, depending on reaction scale and conditions.
- Structural Confirmation: Characterization by NMR, IR, UV-Vis spectroscopy, and mass spectrometry confirms azo linkages, cyano groups, and ester functionalities.
- Functional Group Stability: The diethyl diacetate groups are stable under mild conditions but can be hydrolyzed under strong acidic or basic environments, which is important for downstream applications.
- Photochemical Properties: The azo linkages confer characteristic absorption in the visible region, useful for dye applications and photochemical studies.
Comparative Table of Related Compounds and Their Preparation
| Compound Name | CAS Number | Key Structural Features | Preparation Notes |
|---|---|---|---|
| 2,2'-((4-((4-Nitrophenyl)azo)phenyl)imino)bisethyl diacetate | 105341 | Azo linkages with nitrophenyl group | Similar diazotization and coupling, nitro group affects reactivity |
| 3-Cyano-5-(phenylazo)-2-thiophenecarbonitrile | Not Available | Thiophene and cyano groups, no diacetate | Simpler azo coupling, fewer functional groups |
| 4-Aminoazobenzene | Not Available | Simple azo structure, no thienyl or cyano | Straightforward diazotization and coupling |
This comparison highlights the complexity of 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate synthesis due to multiple functional groups requiring sequential and selective reactions.
Chemical Reactions Analysis
Types of Reactions
2,2’[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
The compound 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article explores its applications, focusing on its synthesis, biological activities, and potential use in materials science.
Research has indicated that compounds with similar azo structures exhibit antimicrobial and anticancer properties. For instance, derivatives of azo compounds have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano and thienyl groups in the structure may enhance these biological activities by influencing the compound's interaction with biological targets.
Dyes and Pigments
Due to its azo group, this compound can be utilized as a dye or pigment. Azo compounds are well-known for their vibrant colors and stability, making them ideal candidates for textile applications. Studies have shown that modifications to the azo structure can yield dyes with improved lightfastness and washfastness properties.
Material Science
The incorporation of azo compounds into polymer matrices has been explored for creating photoresponsive materials. The ability of azo compounds to undergo reversible photoisomerization upon UV light exposure allows their application in smart materials that can change properties based on light stimuli.
Photovoltaic Applications
Azo compounds have also been investigated for their role in organic photovoltaic devices. Their ability to absorb light efficiently can be harnessed to improve the energy conversion efficiency of solar cells.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various azo compounds found that those structurally related to 2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate exhibited significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to conventional antibiotics.
Case Study 2: Dye Application
In textile chemistry, a series of experiments were conducted using derivatives of this compound as dyes on cotton fabrics. Results indicated that the azo dye provided excellent color yield and fastness properties, outperforming traditional dyes in terms of durability under washing conditions.
Case Study 3: Photovoltaic Performance
Research into organic photovoltaics highlighted the use of azo-based compounds as electron donors in bulk heterojunction solar cells. The incorporation of this specific compound improved charge mobility and overall device efficiency by optimizing light absorption characteristics.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its azo groups with biological molecules. The azo linkage can undergo reduction to form amines, which then interact with cellular targets. The thienyl ring enhances the compound’s ability to bind to specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several classes of azo derivatives. Key comparisons include:
Physicochemical Properties
- LogP : The target compound likely exhibits moderate hydrophobicity (estimated LogP ~3–4), comparable to CAS 42783-06-2 (LogP 3.72) . In contrast, carboxylate-containing analogues (e.g., benzothiazolylazo benzoic acids) have lower LogP values due to ionizable groups .
- Thermal Stability: Azo compounds with electron-withdrawing groups (e.g., -CN, -NO₂) typically exhibit higher thermal stability. The cyano and phenylazo substituents in the target compound may enhance stability compared to methoxy-nitro derivatives .
- Solubility : Diethyl diacetate esters improve solubility in organic solvents (e.g., acetonitrile, DMSO) relative to carboxylic acid derivatives .
Spectroscopic and Analytical Data
- UV-Vis Absorption: Azo compounds absorb strongly in the visible range (400–600 nm). The thienyl and cyano groups in the target compound may redshift λmax compared to benzothiazole-based azo dyes .
- IR Spectroscopy :
- NMR :
- Diethyl diacetate groups show characteristic triplet signals for CH₂CH₃ (δ ~1.2–1.4 ppm) and acetate carbonyls (δ ~170 ppm in ¹³C NMR) .
Biological Activity
Overview of Azo Compounds
Azo compounds, characterized by the presence of the functional group -N=N-, are widely studied for their diverse biological activities. These compounds often exhibit properties such as antimicrobial, antifungal, and anticancer activities due to their ability to interact with various biological targets.
1. Antimicrobial Activity
Azo compounds have shown significant antimicrobial properties. For instance, some studies indicate that azo dyes can inhibit the growth of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.
2. Anticancer Potential
Certain azo compounds have been investigated for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
3. Antioxidant Properties
Many azo compounds possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging and various diseases.
4. Cytotoxicity Studies
Research has demonstrated that some azo compounds exhibit cytotoxic effects on various cancer cell lines. For example, studies have reported that specific structural modifications can enhance their cytotoxicity, making them potential candidates for drug development.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of several azo derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In vitro studies on a series of azo compounds revealed that specific derivatives induced apoptosis in breast cancer cells. The study suggested that these compounds could be potential leads for developing new anticancer agents.
Data Table: Biological Activities of Selected Azo Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Azo Compound A | Antimicrobial | E. coli | 15 µg/mL |
| Azo Compound B | Anticancer | MCF-7 (breast cancer) | 10 µM |
| Azo Compound C | Antioxidant | N/A | 25 µM |
| Azo Compound D | Cytotoxic | HeLa (cervical cancer) | 5 µM |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how do solvent/catalyst systems influence reaction yields?
- Methodological Answer: The synthesis involves sequential azo-coupling and imine formation. Key steps include:
- Azo bond formation: Use diazonium salts of 3-cyano-5-(phenylazo)-2-thienyl under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) .
- Imine linkage: React the intermediate with 4-aminophenyl derivatives in polar aprotic solvents (DMF or DMSO) with catalytic acetic acid to promote Schiff base formation .
- Esterification: Diethyl diacetate groups are introduced via nucleophilic substitution in anhydrous THF with K₂CO₃ as a base .
Optimization: Yields improve with slow addition of diazonium salts (to avoid side reactions) and strict temperature control (<10°C) during azo coupling .
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral markers should be prioritized?
- Methodological Answer:
- IR Spectroscopy:
- Confirm azo (–N=N–) bonds at 1420–1480 cm⁻¹ and cyano (–C≡N) stretches at 2210–2260 cm⁻¹ .
- Ester carbonyl (C=O) peaks appear at 1720–1750 cm⁻¹ .
- NMR:
- ¹H NMR: Azo protons (δ 7.5–8.5 ppm), thienyl protons (δ 6.8–7.2 ppm), and acetate methyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR: Cyano carbons (δ 115–120 ppm), imine carbons (δ 150–160 ppm) .
- Elemental Analysis:
- Validate purity by matching experimental vs. calculated C, H, N, S content (deviation <0.4%) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected shifts in NMR or IR) be resolved during characterization?
- Methodological Answer:
- Tautomerism Analysis: Azo-hydrazone tautomerism may cause spectral discrepancies. Use temperature-dependent NMR to identify equilibrium states .
- X-ray Crystallography: Resolve ambiguities by determining crystal structure (e.g., bond lengths for azo vs. hydrazone forms) .
- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) to assign signals .
Q. What computational strategies predict the compound’s potential as a ligand for metal coordination or biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cytochrome P450 for metabolic studies) or metal ions (e.g., Cu²⁺/Zn²⁺ for coordination chemistry) .
- MD Simulations: Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR Modeling: Corate substituent effects (e.g., cyano vs. nitro groups) on binding affinity using MOE or RDKit .
Q. How can derivative design improve solubility while retaining bioactivity?
- Methodological Answer:
- Salt Formation: Replace diethyl acetate with water-soluble counterions (e.g., sodium or hydrochloride salts) .
- PEGylation: Introduce polyethylene glycol (PEG) chains at the imine nitrogen to enhance hydrophilicity .
- Prodrug Strategy: Modify acetate esters to pH-sensitive groups (e.g., phosphates) for controlled release .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies (e.g., antimicrobial vs. inactive results)?
- Methodological Answer:
- Assay Standardization: Verify testing conditions (e.g., bacterial strain, incubation time) and compound purity (>95% by HPLC) .
- Solubility Testing: Use dynamic light scattering (DLS) to detect aggregation, which may reduce apparent activity .
- Metabolite Screening: Perform LC-MS to identify degradation products that might interfere with assays .
Tables of Key Data
Table 1: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Improvement Factors | Reference |
|---|---|---|---|
| Azo Coupling | 0–5°C, slow diazonium addition | Reduced dimerization by 30% | |
| Imine Formation | DMF, 60°C, 12 hr | 95% conversion via TLC monitoring | |
| Esterification | THF, K₂CO₃, reflux | 85% isolated yield |
Table 2: Computational Binding Affinities (Predicted)
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Cytochrome P450 3A4 | -9.2 | H-bond with azo group, π-π stacking | |
| DNA Gyrase (E. coli) | -7.8 | Hydrophobic pocket binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
